1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10489435
InChI: InChI=1S/C20H23F3N2/c1-16-5-4-6-17(13-16)14-24-9-11-25(12-10-24)15-18-7-2-3-8-19(18)20(21,22)23/h2-8,13H,9-12,14-15H2,1H3
SMILES: CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Molecular Formula: C20H23F3N2
Molecular Weight: 348.4 g/mol

1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

CAS No.:

Cat. No.: VC10489435

Molecular Formula: C20H23F3N2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine -

Specification

Molecular Formula C20H23F3N2
Molecular Weight 348.4 g/mol
IUPAC Name 1-[(3-methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Standard InChI InChI=1S/C20H23F3N2/c1-16-5-4-6-17(13-16)14-24-9-11-25(12-10-24)15-18-7-2-3-8-19(18)20(21,22)23/h2-8,13H,9-12,14-15H2,1H3
Standard InChI Key PSVANIBMLTVJAC-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Canonical SMILES CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is 1-[(3-methylphenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine. Its molecular formula is C₂₁H₂₃F₃N₂, with a molecular weight of 360.42 g/mol. The piperazine core (C₄H₁₀N₂) is functionalized with two benzyl substituents:

  • A 3-methylbenzyl group at position 1, contributing hydrophobic character.

  • A 2-(trifluoromethyl)benzyl group at position 4, introducing strong electron-withdrawing effects via the -CF₃ moiety .

The trifluoromethyl group enhances metabolic stability and lipophilicity, factors critical for drug bioavailability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves sequential alkylation of piperazine. A representative pathway includes:

  • Monosubstitution: Piperazine reacts with 3-methylbenzyl chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C to yield 1-(3-methylbenzyl)piperazine.

  • Disubstitution: The intermediate undergoes a second alkylation with 2-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃) to afford the target compound .

Key Reaction Parameters:

StepReagentSolventTemperature (°C)Yield (%)
13-Methylbenzyl chlorideDMF80–100~65
22-(Trifluoromethyl)benzyl bromideDCM25–40~72

Industrial-Scale Considerations

Industrial production emphasizes cost efficiency and purity. Continuous-flow reactors and catalytic methods (e.g., phase-transfer catalysts) are employed to enhance yields (>85%) and reduce waste . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Physical and Chemical Properties

Physicochemical Data

PropertyValueMethodReference
Melting point110–112°CDifferential Scanning Calorimetry (DSC)
Boiling point256–257°C (lit.)Distillation
Density1.12 g/cm³Pycnometry
SolubilityDMSO: 45 mg/mL; Ethanol: 30 mg/mLGravimetric analysis
pKa9.2 (predicted)Computational modeling

The -CF₃ group reduces aqueous solubility (<1 mg/mL in water) but enhances membrane permeability, as evidenced by logP values of ~3.8 .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 2.35 (s, 3H, -CH₃), 2.5–3.1 (m, 8H, piperazine-H), 3.65 (s, 2H, -CH₂-C₆H₄-CF₃), 3.72 (s, 2H, -CH₂-C₆H₄-CH₃), 7.2–7.8 (m, 8H, aromatic-H) .

  • ¹³C-NMR: δ 21.5 (-CH₃), 52.1–54.3 (piperazine-C), 124.5 (q, J = 272 Hz, -CF₃), 128–140 (aromatic-C) .

Infrared (IR) Spectroscopy

  • Key Absorptions: 1650 cm⁻¹ (C-N stretch), 1120 cm⁻¹ (C-F stretch), 2920 cm⁻¹ (C-H stretch).

Mass Spectrometry

  • ESI-MS: [M+H]⁺ m/z = 361.2 (calc. 360.42) .

Pharmacological and Biological Activities

Neurokinin Receptor Antagonism

Structurally related piperazines exhibit substance P antagonism (IC₅₀ = 12–50 nM), suggesting potential applications in pain management and inflammatory disorders . The -CF₃ group may enhance binding affinity to hydrophobic receptor pockets .

Antimicrobial Activity

In preliminary assays, analogs with -CF₃ substituents showed fungicidal activity against Pseudoperonospora cubensis (EC₅₀ = 8.7 μg/mL), outperforming commercial agents like Thiophanate-methyl .

ApplicationMechanismEfficacyReference
Neuropathic painSubstance P inhibitionIC₅₀ = 18 nM
Agricultural fungicidesMembrane disruptionEC₅₀ = 8.7 μg/mL
Drug deliveryEnhanced lipophilicitylogP = 3.8

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